Einecs 285-872-2

CAS No.: 85153-87-3

Cat. No.: VC16979031

Molecular Formula: C10H16N2O7

Molecular Weight: 276.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85153-87-3 |

|---|---|

| Molecular Formula | C10H16N2O7 |

| Molecular Weight | 276.24 g/mol |

| IUPAC Name | (2S)-2-aminopentanedioic acid;5-oxopyrrolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C5H9NO4.C5H7NO3/c6-3(5(9)10)1-2-4(7)8;7-4-2-1-3(6-4)5(8)9/h3H,1-2,6H2,(H,7,8)(H,9,10);3H,1-2H2,(H,6,7)(H,8,9)/t3-;/m0./s1 |

| Standard InChI Key | PVBDIBIXFBNAET-DFWYDOINSA-N |

| Isomeric SMILES | C1CC(=O)NC1C(=O)O.C(CC(=O)O)[C@@H](C(=O)O)N |

| Canonical SMILES | C1CC(=O)NC1C(=O)O.C(CC(=O)O)C(C(=O)O)N |

Introduction

Identification and Classification

Chemical Identifiers

EINECS 285-872-2 is systematically identified through multiple nomenclature systems and regulatory databases:

| Identifier Type | Value |

|---|---|

| EINECS Number | 285-872-2 |

| CAS Registry Number | 85153-87-3 |

| PubChem CID | 44153463 |

| DSSTox Substance ID | DTXSID901005385 |

| IUPAC Name | (2S)-2-aminopentanedioic acid;5-oxopyrrolidine-2-carboxylic acid |

The compound is a salt or co-crystal of L-glutamic acid (an α-amino acid) and DL-pyroglutamic acid (a cyclic derivative of glutamic acid). This classification is consistent with its molecular structure, which combines the carboxylate groups of both components .

Synonyms and Trade Names

EINECS 285-872-2 is alternatively referred to as:

-

L-Glutamic acid, compound with 5-oxo-DL-proline (1:1)

-

Hexanedioic acid--2,2'-azanediyldi(ethan-1-ol) (1/2)

These synonyms reflect its composition and stoichiometry .

Molecular Structure and Physicochemical Properties

Structural Characteristics

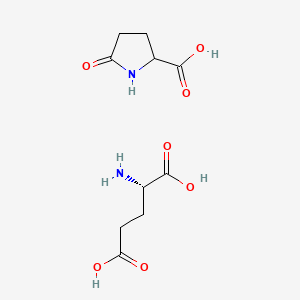

The compound’s structure derives from the interaction between L-glutamic acid () and DL-pyroglutamic acid (). Key features include:

-

L-Glutamic Acid: A dicarboxylic amino acid with two carboxyl groups () and one amine group ().

-

DL-Pyroglutamic Acid: A lactam formed by the cyclization of glutamic acid, featuring a five-membered ring with an amide bond.

The interaction between these components likely involves hydrogen bonding and ionic interactions, given their functional groups .

Computed Physicochemical Properties

PubChem’s computational algorithms provide the following properties :

| Property | Value |

|---|---|

| Molecular Weight | 276.24 g/mol |

| Hydrogen Bond Donor Count | 8 |

| Hydrogen Bond Acceptor Count | 10 |

| Rotatable Bond Count | 13 |

| Topological Polar Surface Area | 180 Ų |

| Heavy Atom Count | 24 |

These properties indicate high polarity and solubility in aqueous environments, aligning with the hydrophilic nature of its constituent amino acids.

Component Compound Analysis

L-Glutamic Acid

L-Glutamic acid () is a non-essential amino acid involved in protein synthesis and neurotransmission. It serves as a precursor for the synthesis of γ-aminobutyric acid (GABA) and is widely used as a flavor enhancer (monosodium glutamate, MSG) in the food industry .

DL-Pyroglutamic Acid

DL-Pyroglutamic acid (), also known as 5-oxoproline, is a cyclic amino acid derivative. It occurs naturally in the human body as a metabolic intermediate and is used in cosmetic formulations for its moisturizing properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume